2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Description
2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O2S2 and its molecular weight is 429.6. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Research has identified compounds with a structure similar to the given compound as potent inhibitors of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making inhibitors against them valuable for antitumor applications. A study by Gangjee et al. (2008) synthesized analogues demonstrating potent dual inhibitory activities against human TS and DHFR, highlighting the therapeutic potential of such compounds in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
Crystal structure analysis of similar compounds reveals insights into their molecular conformation, which is crucial for understanding their mechanism of action. Subasri et al. (2016) and (2017) provided structural data on compounds with pyrimidin-2-ylsulfanyl acetamides, contributing to the knowledge base of molecular design for enhanced biological activity (Subasri et al., 2016); (Subasri et al., 2017).
Antitumor Activity
The compound's derivatives have been synthesized and evaluated for antitumor activities. For instance, Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives showing potent anticancer activity against various human cancer cell lines, suggesting the potential use of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Compounds structurally related to the given molecule have also been explored for their antimicrobial properties. Studies like those by Majithiya and Bheshdadia (2022), and Hossan et al. (2012), have synthesized and evaluated the antimicrobial activity of pyrimidine derivatives, providing evidence of their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022); (Hossan et al., 2012).
Quantum Chemical Insight and Molecular Docking
Research has also extended into the quantum chemical analysis and molecular docking studies to predict the interaction of similar compounds with biological targets. For example, Mary et al. (2020) conducted a study on a novel anti-COVID-19 molecule, providing insights into its structure, drug likeness, and potential interactions with SARS-CoV-2 protein (Mary et al., 2020).
Properties
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-13(2)6-8-25-21(27)20-17(7-9-28-20)23-22(25)29-12-18(26)24-19-15(4)10-14(3)11-16(19)5/h7,9-11,13H,6,8,12H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUZNFLWTAOABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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